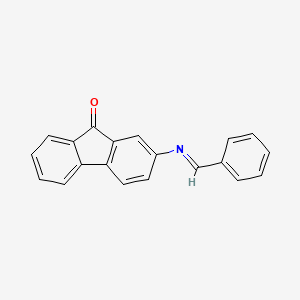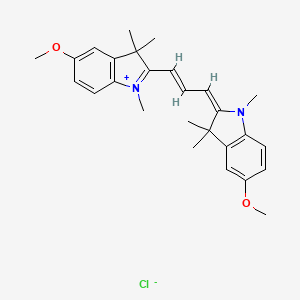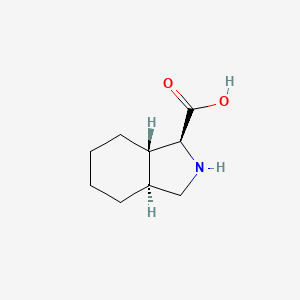
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt is a complex organic compound with the molecular formula C25H52O7. It is known for its unique structure, which includes multiple ether linkages and a sulfate group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt typically involves the reaction of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction conditions usually require controlled temperatures and specific pH levels to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactants.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt involves its interaction with various molecular targets. The sulfate group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The ether linkages provide flexibility and solubility, allowing the compound to interact with hydrophobic regions of molecules.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol: Similar structure but lacks the sulfate group.
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: Contains additional ether linkages.
Ammonium 3,6,9,12,15,18-hexaoxahentriacontyl sulfate: Similar but with different counterions.
Uniqueness
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt is unique due to its combination of ether linkages and a sulfate group, which imparts distinct chemical properties such as solubility, reactivity, and the ability to form micelles. This makes it particularly valuable in applications requiring surfactants and solubilizing agents.
Properties
CAS No. |
63148-75-4 |
|---|---|
Molecular Formula |
C25H55NO10S |
Molecular Weight |
561.8 g/mol |
IUPAC Name |
azanium;2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C25H52O10S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-29-14-15-30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-36(26,27)28;/h2-25H2,1H3,(H,26,27,28);1H3 |
InChI Key |
LHOOJRCYCDJNJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


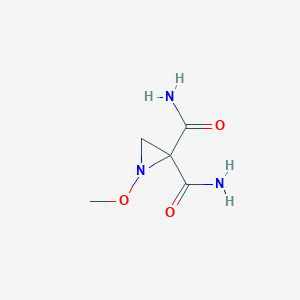

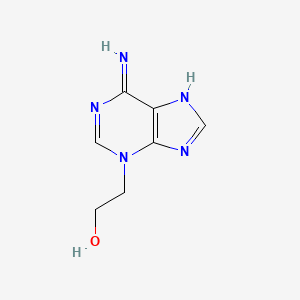

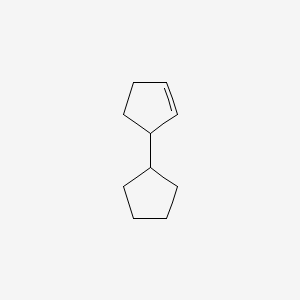
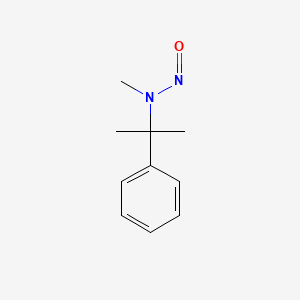
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)


